molecular formula C7H7F3N2 B1587610 (4-(Trifluoromethyl)pyridin-2-yl)methanamine CAS No. 872577-05-4

(4-(Trifluoromethyl)pyridin-2-yl)methanamine

Cat. No. B1587610
M. Wt: 176.14 g/mol
InChI Key: IHGMLLBMNDWLBL-UHFFFAOYSA-N
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Description

(4-(Trifluoromethyl)pyridin-2-yl)methanamine, also known as TFMPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. TFMPA is a derivative of pyridine, which is a heterocyclic compound that is widely used in the synthesis of various organic compounds.

Scientific Research Applications

Synthesis of Complex Organic Compounds

One significant application of (4-(Trifluoromethyl)pyridin-2-yl)methanamine derivatives is in the synthesis of unsymmetrical NCN′ and PCN pincer palladacycles. These compounds have been synthesized and characterized, showing good activity and selectivity in catalytic applications where the palladacycle remains in the Pd(II) state (Roffe et al., 2016).

Catalytic Applications

In catalysis, derivatives of (4-(Trifluoromethyl)pyridin-2-yl)methanamine have been used to form new palladium(II) and platinum(II) complexes. These complexes have been investigated for their anticancer activity, demonstrating strong DNA-binding affinity and selective toxicity towards cancerous cell lines over noncancerous ones (Mbugua et al., 2020).

Ligand Exchange and Spin State Equilibria

Research into the solution chemistry of Fe(II) complexes based on pentadentate ligands like N4Py, which includes derivatives of (4-(Trifluoromethyl)pyridin-2-yl)methanamine, has provided insights into ligand exchange, spin state equilibria, and their effectiveness in DNA cleavage in water with oxygen as the terminal oxidant (Draksharapu et al., 2012).

Advanced Material Investigation

Additionally, the compound has found use in the development of advanced materials, such as the synthesis and characterization of heterocyclic Schiff bases with potential applications in anticonvulsant agents. These compounds provide a foundation for exploring novel therapeutic avenues (Pandey & Srivastava, 2011).

properties

IUPAC Name

[4-(trifluoromethyl)pyridin-2-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2/c8-7(9,10)5-1-2-12-6(3-5)4-11/h1-3H,4,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHGMLLBMNDWLBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(F)(F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70394988
Record name (4-(trifluoromethyl)pyridin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70394988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(Trifluoromethyl)pyridin-2-yl)methanamine

CAS RN

872577-05-4
Record name (4-(trifluoromethyl)pyridin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70394988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [4-(trifluoromethyl)pyridin-2-yl]methanamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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